molecular formula C12H10ClNO3 B15399046 [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid CAS No. 89150-05-0

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid

Cat. No.: B15399046
CAS No.: 89150-05-0
M. Wt: 251.66 g/mol
InChI Key: IMQLMNKPVZWZDI-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features an oxazole heterocycle, a privileged scaffold known for its diverse biological activities . Oxazole derivatives are extensively studied as key intermediates for the synthesis of new chemical entities and have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antitubercular, and antidiabetic activities . The structure combines the acetic acid functional group, which can enhance solubility and provide a handle for further chemical modification (such as salt formation or conjugation), with the 4-chlorophenyl and methyl-substituted oxazole core. This specific substitution pattern is valuable for structure-activity relationship (SAR) studies, particularly in the development of novel antimicrobial and anticancer agents . This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the compound for their specific applications.

Properties

CAS No.

89150-05-0

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid

InChI

InChI=1S/C12H10ClNO3/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)

InChI Key

IMQLMNKPVZWZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid, with the CAS number 89150-05-0, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C12_{12}H10_{10}ClNO3_3
  • Molecular Weight : 251.666 g/mol
  • Structure : The compound features a chlorophenyl group and an oxazole ring, which are known to contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

The oxazole ring structure is often associated with anticancer properties. Compounds featuring this moiety have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. In a comparative study, compounds similar to this compound exhibited IC50_{50} values ranging from 1.13 µM to 6.28 µM against urease and AChE enzymes .

EnzymeIC50_{50} Value (µM)
Acetylcholinesterase1.13 - 6.28
Urease2.14 - 6.28

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of synthesized oxazole derivatives against multiple strains. The results indicated that compounds with a similar structure to this compound had significant activity against Salmonella typhi and Bacillus subtilis, confirming the potential for therapeutic applications in treating bacterial infections .
  • Enzyme Inhibition : Another study focused on the enzyme inhibitory activities of oxazole derivatives. The results highlighted that certain compounds achieved strong inhibition of urease, suggesting possible applications in treating conditions like kidney stones where urease activity is detrimental .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid
  • Structural Differences: Replaces the oxazole ring with a thiazolidinone (sulfur-containing) core .
  • Synthesis : Involves thia-Michael addition of sulfur to a triple bond followed by cyclization .
Thiazole Acetic Acid Derivatives (SMVA Series)
  • Examples: SMVA-10: 2-(Phenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid SMVA-42: 2-(4-Bromophenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid
  • Structural Differences: Thiazole core with amino-phenyl substituents .
  • Biological Activity :
    • SMVA-10 reduces developed tension in cardiovascular assays, while SMVA-42 induces aortic contraction via α1-adrenergic pathways .
    • SAR studies highlight the importance of halogen substituents (e.g., Cl, Br) for activity .

Substituent Modifications

2-[4-(4-Chlorophenyl)-2-(4-Hydroxyphenyl)-1,3-thiazol-5-yl]acetic Acid
  • Structural Differences : Incorporates a 4-hydroxyphenyl group at position 2 of the thiazole .
  • Implications : The hydroxyl group may enhance metabolic stability or enable glucuronidation, altering pharmacokinetics .
Methyl Ester Derivatives
  • Example : Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate .

Functional Group Additions

3-(4-Chlorophenyl)-1,2,4-Oxadiazole Derivatives
  • Example : 3-[4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl]isoxazole-5-carboxylic Acid .
  • Structural Differences : Combines oxadiazole and isoxazole rings with methoxyphenyl and ethyl linkers.
  • Implications : The extended aromatic system may enhance binding to hydrophobic enzyme pockets .
Oxadiazolidinone-Acetamide Hybrids
  • Example : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide .
  • Structural Differences: Incorporates an oxadiazolidinone core and acetamide side chain.
  • Biological Implications : The acetamide group may confer resistance to hydrolysis, improving metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference IDs
[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic Acid Oxazole 4-ClPh, CH₃, acetic acid Prototype compound; solubility enhancer -
[3-(4-Chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetic Acid Thiazolidinone 4-ClPh, oxo, acetic acid Increased lipophilicity
SMVA-10 Thiazole 4-ClPh, phenylamino, acetic acid Reduces cardiovascular tension
SMVA-42 Thiazole 4-ClPh, 4-BrPh-amino, acetic acid Induces aortic contraction via α1-receptors
3-(4-Chlorophenyl)-1,2,4-oxadiazole-isoxazole hybrid Oxadiazole/Isoxazole Methoxyphenyl, ethyl linker Potential enzyme inhibition

Research Findings and Implications

  • Electronic Effects : Replacement of oxygen with sulfur (oxazole → thiazole) increases electron density, altering binding affinity to targets like ion channels or enzymes .
  • Halogen Impact : Chlorine and bromine substituents enhance activity in cardiovascular assays, likely through hydrophobic interactions .
  • Metabolic Stability : Esterification or amidation of the acetic acid group can mitigate rapid clearance, as seen in methyl ester derivatives .

Q & A

Q. What synthetic methodologies are recommended for [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by functionalization. Key steps include:

  • Reagents : Use of sodium hydroxide or potassium carbonate as bases to facilitate bond formation, and solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

  • Crystallography : X-ray diffraction refined using SHELXL (part of the SHELX suite) provides atomic-level structural details .
  • Chromatography : HPLC and TLC assess purity during synthesis .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (common practice, inferred from ’s focus on structural validation).

Q. What initial biological screening approaches are used for this compound?

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase II, leveraging structural similarities to isoform-selective inhibitors (e.g., 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide) .
  • Antimicrobial/Anticancer Screening : Utilize oxazole derivatives’ known bioactivity profiles (e.g., Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate) as a reference .

Advanced Research Questions

Q. How can computational methods like Multiwfn elucidate electronic properties?

Multiwfn enables wavefunction analysis to study:

  • Electrostatic Potential (ESP) : Maps charge distribution for predicting binding sites .
  • Orbital Composition : Identifies contributions of the oxazole ring and chlorophenyl group to reactivity .
  • Topology Analysis : Evaluates electron density critical points for bond characterization .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic binding data with ITC (isothermal titration calorimetry) for thermodynamic validation .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 3-(1,3-oxazol-5-yl)aniline) to isolate functional group contributions .

Q. How is X-ray crystallography applied to refine this compound’s structure?

  • Data Collection : High-resolution diffraction data from single crystals.
  • Refinement : SHELXL refines positional and thermal parameters, handling twinning or high disorder common in heterocyclic systems .
  • Validation : Crystallographic R-factors and electron density maps ensure accuracy .

Q. What challenges arise in designing enzyme inhibition studies, and how are they addressed?

  • Isoform Selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to avoid off-target effects .
  • Binding Mode Ambiguity : Molecular docking paired with mutagenesis studies clarifies interactions (inferred from ’s focus on sulfonamide inhibitors).

Q. How do surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate binding mechanisms?

  • SPR : Measures real-time binding kinetics (association/dissociation rates) to biological targets .
  • ITC : Quantifies binding affinity (Kd) and enthalpy changes, providing mechanistic insights into ligand-receptor interactions .

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